molecular formula C14H16BClN2O2 B14853550 2-Chloroquinazolin-4-ylboronic acid pinacol ester

2-Chloroquinazolin-4-ylboronic acid pinacol ester

Cat. No.: B14853550
M. Wt: 290.55 g/mol
InChI Key: AMQSLWQQXJZYJO-UHFFFAOYSA-N
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Description

2-Chloroquinazolin-4-ylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a quinazoline ring, which is further substituted with a chlorine atom at the 2-position. The molecular formula of this compound is C14H16BClN2O2, and it has a molecular weight of 290.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinazolin-4-ylboronic acid pinacol ester typically involves the reaction of 2-chloroquinazoline with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinazolin-4-ylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can produce a variety of quinazoline derivatives .

Scientific Research Applications

2-Chloroquinazolin-4-ylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroquinazolin-4-ylboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The quinazoline ring can interact with various biological targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroquinazolin-4-ylboronic acid pinacol ester is unique due to the presence of both the boronic ester group and the quinazoline ring with a chlorine substitution. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H16BClN2O2

Molecular Weight

290.55 g/mol

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

InChI

InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)11-9-7-5-6-8-10(9)17-12(16)18-11/h5-8H,1-4H3

InChI Key

AMQSLWQQXJZYJO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC3=CC=CC=C23)Cl

Origin of Product

United States

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